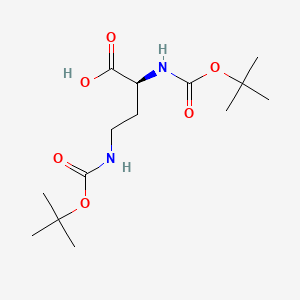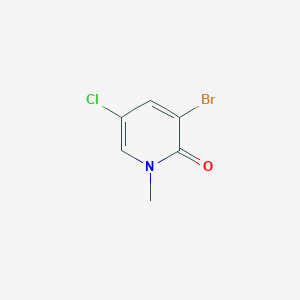
2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl-
Übersicht
Beschreibung
2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a member of the pyridinone family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of topoisomerases, which are enzymes that play a crucial role in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually cell death. In addition, this compound has been shown to inhibit the activity of certain kinases, which are proteins that regulate various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to exhibit antibacterial activity against gram-positive and gram-negative bacteria, including multidrug-resistant strains. In biochemistry, this compound has been used as a probe to study the mechanism of action of various enzymes and proteins, leading to a better understanding of their function and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- in lab experiments include its broad spectrum of biological activities, its relatively simple synthesis method, and its versatility as a building block for functional materials. However, there are also some limitations to consider, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of 2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl-. One potential direction is the development of more potent and selective inhibitors of specific enzymes and proteins, leading to the development of new drugs for the treatment of various diseases. Another direction is the synthesis of functional materials with specific properties, such as catalytic, magnetic, or optical properties. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 3-bromo-5-chloro-1-methyl- has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit a broad spectrum of biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory activities. In biochemistry, this compound has been used as a probe to study the mechanism of action of various enzymes and proteins. In material science, this compound has been used as a building block to synthesize functional materials with specific properties.
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQGLGASZBTTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B3130544.png)
![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)
![N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130554.png)
![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)

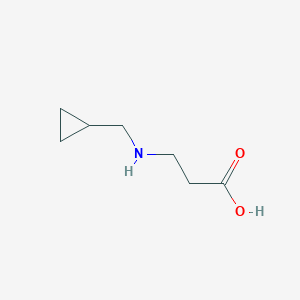
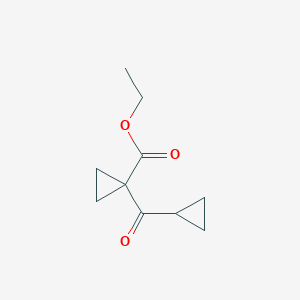
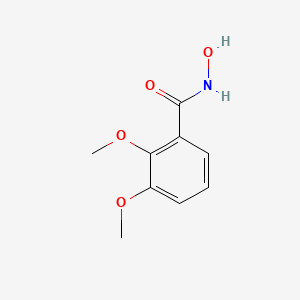
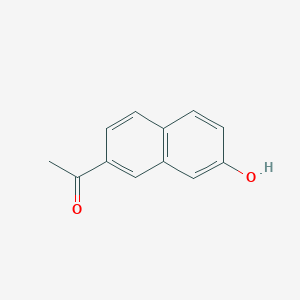
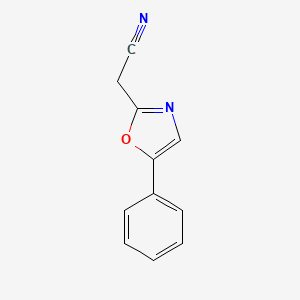
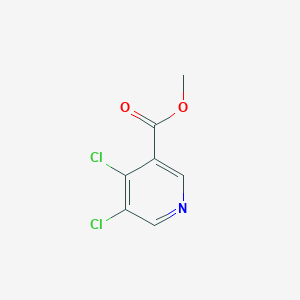
![6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetic acid](/img/structure/B3130598.png)
![(NE)-N-(4-phenyl-4,5-dihydrocyclopenta[b]thiophen-6-ylidene)hydroxylamine](/img/structure/B3130614.png)
